4-Isobutylpyrrolidin-2-one
Overview
Description
4-Isobutylpyrrolidin-2-one, also known as 4-(2-methylpropyl)pyrrolidin-2-one, is a chemical compound with the molecular formula C8H15NO. It is a derivative of pyrrolidin-2-one and is structurally related to pregabalin, a well-known pharmaceutical compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylpyrrolidin-2-one typically involves the reaction of 4-isobutyl-2-pyrrolidinone with appropriate reagents under controlled conditions. One common method involves the cyclization of 4-isobutyl-2-aminobutyric acid under acidic conditions to form the desired pyrrolidinone ring .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process often involves the use of catalysts and specific reaction conditions to facilitate the cyclization and formation of the pyrrolidinone ring .
Chemical Reactions Analysis
Types of Reactions: 4-Isobutylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides can be employed under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-Isobutylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It serves as a precursor in the synthesis of pregabalin, a drug used to treat neuropathic pain and epilepsy.
Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis .
Mechanism of Action
The mechanism of action of 4-Isobutylpyrrolidin-2-one is closely related to its structural analogs. It interacts with specific molecular targets, such as voltage-gated calcium channels, modulating the release of neurotransmitters like glutamate and noradrenaline. This modulation can lead to various pharmacological effects, including analgesic and anticonvulsant activities .
Comparison with Similar Compounds
Pregabalin: A structural analog used in the treatment of neuropathic pain and epilepsy.
4-Phenylpyrrolidin-2-one: Known for its nootropic effects and used in cognitive enhancement.
4-Isopropylpyrrolidin-2-one: Another derivative with similar chemical properties but different biological activities
Uniqueness: 4-Isobutylpyrrolidin-2-one is unique due to its specific isobutyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4-(2-methylpropyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGXRXLTTHFKHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582855 | |
Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61312-87-6 | |
Record name | Pregabalin lactam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061312876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(2-Methylpropyl)pyrrolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methylpropyl)pyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREGABALIN LACTAM, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJE0MYU5XU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 4-Isobutylpyrrolidin-2-one and how is it formed during Pregabalin synthesis?
A: this compound is a by-product identified during the synthesis of Pregabalin. While the exact mechanism of its formation is not elaborated upon in the provided research, it's likely generated through a side reaction within the multi-step synthesis process of Pregabalin. [, ]
Q2: How was this compound characterized in the research?
A: Researchers characterized this compound using a combination of spectroscopic techniques. These included Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance Spectroscopy (1H-NMR), Electrospray Ionization Mass Spectrometry (ESI-MS), and elemental analysis. These techniques provided detailed information about the compound's structure and molecular weight, confirming its identity. [, ]
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